2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-phenylpropyl)acetamide
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Description
The compound "2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-phenylpropyl)acetamide" is a complex molecule that likely exhibits a range of biological activities due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their syntheses, molecular structures, chemical reactions, and physical and chemical properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with careful selection of starting materials and reagents. For instance, the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides involves the variability of substituents and a 3D-QSAR model to evaluate the effect of different substitutions . Similarly, the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones has been achieved through a green approach using a catalytic four-component reaction, which is characterized by step economy and easy purification . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide shows intermolecular hydrogen bonds and intramolecular interactions that are crucial for the stability of the molecule . Similarly, the folded conformation of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides has been observed, with intramolecular hydrogen bonds stabilizing the structure . These findings suggest that the compound may also exhibit specific conformational features that could be analyzed using similar techniques.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in various studies. For instance, the reaction of 2-acetoacetamidopyridines with phosgene leads to the formation of novel pyrido[1,2-a]pyrimidin-4-ones . Additionally, the condensation of thieno[2,3-d]pyrimidin-4-ones with aromatic aldehydes and furfural has been reported, indicating the potential for further functionalization of the pyrimidinone core . These reactions provide insights into the types of chemical transformations that the compound may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied to some extent. For example, the pharmacological properties of thieno[2,3-d]pyrimidin-4-one 2-thiones have been screened, revealing analgesic and anti-inflammatory activities . Although the specific properties of "this compound" are not discussed, the literature suggests that compounds with similar structures can exhibit significant biological activities, which could be relevant for the compound .
Scientific Research Applications
Aldose Reductase Inhibitors
One area of application is in the synthesis of substituted 2,4-dioxo-thienopyrimidin-1-acetic acids evaluated as aldose reductase inhibitors. These compounds are prepared and tested for their inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications. Some synthesized compounds demonstrated potent inhibitory activity, indicating potential therapeutic applications for managing diabetes-related complications (Ogawva et al., 1993).
Radioligands for PET Imaging
Another research direction involves the development of selective radioligands, such as those within the 2-phenylpyrazolo[1,5-a]pyrimidineacetamide series, for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This work highlights the compound's potential in neuroimaging and studying neuroinflammation, with implications for diagnosing and monitoring neurological diseases (Dollé et al., 2008).
Anticancer Activity
Research into 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives has shown promising anticancer properties. By attaching different aryloxy groups to the pyrimidine ring, new compounds with significant growth inhibition against various cancer cell lines were synthesized. This indicates the compound's potential as a scaffold for developing new anticancer agents (Al-Sanea et al., 2020).
Heteroaryl Derivatives Synthesis
The compound's framework is also utilized in the synthesis of fused isolated azoles and N-heteroaryl derivatives. This research explores the chemical versatility of thieno[d]pyrimidines and their derivatives, demonstrating the compound's utility in synthesizing a wide range of heterocyclic compounds with potential pharmacological activities (El Azab & Elkanzi, 2014).
properties
IUPAC Name |
2-[3-(2-methylpropyl)-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]-N-(3-phenylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-15(2)13-24-20(26)19-17(10-12-28-19)23(21(24)27)14-18(25)22-11-6-9-16-7-4-3-5-8-16/h3-5,7-8,10,12,15,19H,6,9,11,13-14H2,1-2H3/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYPXZKDXWOQNV-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2C(=[N+](C1=O)CC(=O)NCCCC3=CC=CC=C3)C=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N3O3S+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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